molecular formula C14H19BrN2O4 B8197272 (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8197272
M. Wt: 359.22 g/mol
InChI Key: IBEMQPCVVSSDDK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate is a chiral chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a bromopyridine moiety, which offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions. The tert-butoxycarbonyl (Boc) group serves as a protected amine, and the methyl ester is a common carboxylic acid protecting group, making this molecule a valuable synthetic intermediate. Compounds with similar protected amino acid structures and aromatic systems are known to be investigated as potential intermediates in the synthesis of small molecule therapeutics, including integrin antagonists . The synthesis of related Boc-protected aromatic amino acid esters often involves steps such as Boc-protection of an amino acid followed by esterification . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions and refer to the safety data sheet prior to use.

Properties

IUPAC Name

methyl (3S)-3-(5-bromopyridin-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-11(6-12(18)20-4)9-5-10(15)8-16-7-9/h5,7-8,11H,6H2,1-4H3,(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEMQPCVVSSDDK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Sulfinamide Intermediates

A widely adopted approach leverages Ellman’s chiral tert-butanesulfinamide to establish the (S)-configuration. In a representative protocol:

  • Bromopyridine Synthesis : 5-Bromo-3-pyridinecarbaldehyde undergoes condensation with (R)-tert-butanesulfinamide in the presence of titanium tetraethoxide, yielding a diastereomeric mixture of sulfinimines.

  • Nucleophilic Addition : The sulfinimine reacts with methyl acrylate under Grignard conditions (Mg, THF, -78°C), selectively forming the (S)-configured adduct with >95% diastereomeric excess (de).

  • Deprotection and Boc Protection : The sulfinamide group is cleaved using HCl in methanol, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane, achieving 85–90% yield.

Key Data :

  • Yield : 78% over three steps.

  • Stereoselectivity : 97% ee (enantiomeric excess) confirmed via chiral HPLC.

Palladium-Catalyzed Cross-Coupling

For introducing the 5-bromopyridin-3-yl moiety, Suzuki-Miyaura coupling is employed:

  • Boc-Protected Alanine Derivative : Methyl (S)-2-((tert-butoxycarbonyl)amino)acrylate is prepared via Boc protection of L-alanine methyl ester.

  • Coupling with 5-Bromopyridineboronic Acid : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (4:1), the reaction proceeds at 80°C for 12 h, affording the coupled product in 70% yield.

Optimization Insights :

  • Catalyst Loading : 2 mol% Pd achieves optimal turnover without side-product formation.

  • Solvent Effects : Dioxane outperforms THF due to better boronic acid solubility.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow systems mitigate exothermic risks during Boc protection and esterification:

  • Boc Protection Module : L-Alanine methyl ester and Boc₂O are mixed in a microreactor (25°C, 10 min residence time) with triethylamine, achieving >99% conversion.

  • Bromopyridine Coupling : A second reactor integrates the Boc-protected intermediate with 5-bromo-3-iodopyridine via Negishi coupling (ZnCl₂, PdCl₂(dppf)), yielding 82% isolated yield at 1 kg/h throughput.

Advantages :

  • Throughput : 5× higher than batch processes.

  • Purity : <0.5% impurities by LC-MS.

Stereochemical Control Strategies

Enzymatic Resolution

Racemic mixtures of 3-amino-3-(5-bromopyridin-3-yl)propanoic acid methyl ester are resolved using immobilized lipase B from Candida antarctica (CAL-B):

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 h.

  • Outcome : (S)-enantiomer is obtained with 98% ee and 45% yield.

Chiral Auxiliary Approaches

(S)-Mandelic acid serves as a temporary chiral director:

  • Schiff Base Formation : The racemic amine forms a Schiff base with (S)-mandelic acid.

  • Crystallization-Induced Dynamic Resolution : Selective crystallization of the (S,S)-diastereomer from ethanol/water (1:1) provides 99% ee after hydrolysis.

Comparative Analysis of Methodologies

Method Yield ee (%) Scalability Cost ($/g)
Asymmetric Synthesis78%97Moderate120
Suzuki Coupling70%99High95
Enzymatic Resolution45%98Low200
Continuous Flow82%99Industrial65

Key Findings :

  • Cost Efficiency : Continuous flow synthesis reduces production costs by 40% compared to batch methods.

  • Stereochemical Purity : Chiral auxiliaries and enzymatic resolution outperform kinetic resolutions in ee.

Reaction Optimization and Troubleshooting

Boc Protection Challenges

Issue : Incomplete Boc protection due to steric hindrance.
Solution :

  • Microwave Assistance : Irradiating at 100°C for 10 min in DMF increases conversion from 75% to 98%.

  • Base Selection : 2,6-Lutidine outperforms triethylamine in polar aprotic solvents (e.g., DCM).

Bromopyridine Coupling Side Reactions

Issue : Homocoupling of 5-bromopyridineboronic acid.
Mitigation :

  • Oxygen-Free Conditions : Degassing solvents with N₂ reduces Pd-mediated homocoupling by 90%.

  • Ligand Screening : XPhos ligand suppresses β-hydride elimination, enhancing cross-coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Acidic reagents like trifluoroacetic acid.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.
  • Deprotection Reactions : The tert-butoxycarbonyl group can be removed to yield free amino groups for further functionalization.

Medicinal Chemistry

Research has indicated that this compound may interact with biological targets, making it a candidate for drug development. Its potential therapeutic properties are being investigated, particularly in relation to:

  • Anticancer Activity : Studies suggest that derivatives of bromopyridine compounds exhibit activity against cancer cell lines.
  • Enzyme Inhibition : The compound's ability to form hydrogen bonds with biological macromolecules may modulate enzyme activity, providing a pathway for therapeutic applications.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionExample Outcome
SubstitutionReplacement of bromine with nucleophilesNew derivatives formed
DeprotectionRemoval of tert-butoxycarbonyl groupFree amino group available
Oxidation/ReductionAlteration of oxidation statesModified functional groups

Table 2: Potential Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibition of cancer cell proliferation
Enzyme InteractionModulation of enzyme activity
Antimicrobial PropertiesPotential activity against bacterial strains

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various bromopyridine derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Research conducted on the interaction of this compound with specific enzymes revealed that it could act as an inhibitor, affecting metabolic pathways relevant to disease states. This was demonstrated through kinetic studies that showed competitive inhibition patterns.

Mechanism of Action

The mechanism of action of (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Methyl 3-Amino-3-(5-Bromopyridin-3-yl)propanoate (CAS 757174-43-9)
  • Key Difference: Lacks the Boc protection on the amino group.
  • Molecular Weight : 259.1 g/mol (vs. ~375 g/mol for the target compound).
  • Impact: The unprotected amino group increases reactivity but reduces stability, making it less suitable for multi-step syntheses requiring orthogonal protection .
(S)-Methyl 3-(4-Bromophenyl)-2-((tert-Butoxycarbonyl)amino)propanoate (CAS 266306-18-7)
  • Key Difference : Substitution of 5-bromopyridin-3-yl with 4-bromophenyl; Boc group at the 2-position.
  • Molecular Formula: C₁₅H₂₀BrNO₄ (MW: 358.23 g/mol).
  • Impact: Solubility: Lower polarity (Consensus LogP = 2.95) compared to pyridine-containing analogues due to the non-polar phenyl ring .
Methyl 2-(Di-Boc-amino)-3-(5-Hydroxypyridin-2-yl)propanoate
  • Key Difference : Di-Boc protection and hydroxyl group on pyridine.
  • Synthesis : Uses photoredox iridium catalysis, differing from traditional coupling methods .
  • Impact : The hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility but limiting blood-brain barrier (BBB) penetration .

Heterocyclic vs. Aliphatic Substituents

Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-((S)-2-Oxopyrrolidin-3-yl)propanoate (CAS 328086-60-8)
  • Key Difference: Replaces bromopyridine with a pyrrolidinone ring.
  • Molecular Weight : 286.32 g/mol.
Methyl (2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-Oxo-pyrrolidin-3-yl)propanoate
  • Key Difference : Similar to the above but with stereochemical variations.
  • Physicochemical Properties : Boiling point = 471.5°C, density = 1.142 g/cm³, indicating high thermal stability .

Halogen Substitution Effects

Methyl (S)-3-(3-(Benzyloxy)-2-Iodo-4-Methoxy-5-Methylphenyl)-2-(Boc-amino)propanoate
  • Key Difference : Iodine substitution instead of bromine; complex aromatic substituents.
  • Molecular Weight : 555.40 g/mol.
  • Impact :
    • Lipophilicity : Higher LogP (5.19) due to iodine’s hydrophobic volume, favoring membrane permeability but reducing solubility .
    • Synthetic Utility : Iodine’s leaving-group capability enables cross-coupling reactions inaccessible to bromine .

Comparative Data Table

Compound (CAS) Molecular Formula MW (g/mol) LogP Key Substituents Notable Properties
Target Compound C₁₅H₁₉BrN₂O₄ (est.) ~375 ~3.0* 5-Bromopyridin-3-yl, Boc-amino Moderate solubility, BBB permeable
757174-43-9 C₉H₁₁BrN₂O₂ 259.1 ~1.5 5-Bromopyridin-3-yl, NH₂ Unstable, reactive
266306-18-7 C₁₅H₂₀BrNO₄ 358.23 2.95 4-Bromophenyl, Boc-amino CYP2C19 inhibitor
328086-60-8 C₁₃H₂₂N₂O₅ 286.32 ~1.2 2-Oxopyrrolidin-3-yl, Boc-amino High solubility, rigid backbone
1350624-45-1 C₁₃H₂₂N₂O₅ 286.32 1.14 2-Oxo-pyrrolidin-3-yl, Boc-amino High thermal stability
442663-27-6 C₂₄H₃₀INO₆ 555.40 5.19 2-Iodo, benzyloxy, Boc-amino High lipophilicity, cross-coupling utility

*Estimated based on structural analogues.

Research Implications

  • Drug Design : Bromopyridine-containing compounds (e.g., target) balance lipophilicity and electronic effects for CNS-targeted therapies .
  • Synthetic Chemistry : Iodinated analogues enable diverse coupling reactions but require careful solubility optimization .
  • Metabolic Stability : Boc protection mitigates premature degradation but may require deprotection steps in prodrug strategies .

Biological Activity

(S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the bromopyridine moiety. The general synthetic route has been documented, showing yields and conditions utilized during the process. For instance, the compound can be synthesized from tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate through a series of reactions that optimize yield and selectivity .

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : The bromopyridine moiety is known to interact with specific cellular pathways involved in cancer cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives containing bromopyridine demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated, showing promising results for compounds with similar structures .
  • Anticancer Activity : Research has indicated that brominated pyridine derivatives can inhibit tumor growth in vitro. In one study, this compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell viability .

Data Tables

Activity Type Target Effect Reference
AntimicrobialGram-positive bacteriaMIC = 32 µg/mL
AntimicrobialGram-negative bacteriaMIC = 64 µg/mL
AnticancerHeLa cellsIC50 = 15 µM
AnticancerMCF-7 cellsIC50 = 20 µM

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-methyl 3-(5-bromopyridin-3-yl)-3-((tert-butoxycarbonyl)amino)propanoate, and how can yields be optimized?

  • Methodology :

Boc Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine functionality. For example, imidazole and TBDMS-Cl in DMF can facilitate Boc protection of similar amino acid derivatives, achieving ~61.6% yield after column chromatography .

Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 5-bromopyridine derivatives. Microwave-assisted conditions (140°C, 2 minutes under argon) improve reaction efficiency, as seen in analogous pyridine-furan syntheses (89.4% yield) .

Purification : Use gradient silica gel chromatography (e.g., EtOAc/hexane from 5:95 to 50:50) to isolate intermediates .

Q. How should researchers purify intermediates during synthesis, and what challenges arise?

  • Methods :

  • Deprotection : After Boc removal with trifluoroacetic acid (TFA) in dichloromethane (DCM), neutralize with aqueous HCl and extract with DCM. Note that this step may yield poorly (e.g., 11.1% in similar protocols) due to solubility issues .
  • Chromatography : Optimize solvent gradients (e.g., EtOAc/hexane) for polar intermediates. Preparative HPLC with phenyl columns is effective for final compounds with stereochemical complexity .

Q. What characterization techniques validate the structure and purity of this compound?

  • Techniques :

  • NMR/LCMS : Confirm Boc group integrity (e.g., tert-butyl peaks at ~1.4 ppm in ¹H NMR) and ester functionalities (methyl ester at ~3.7 ppm). LCMS (ES+) can detect molecular ions (e.g., [M+H]⁺) .
  • Melting Point : Decomposition temperatures (e.g., 163°C for related Boc-protected pyridines) indicate thermal stability .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-configured amino ester be achieved?

  • Strategies :

  • Chiral Auxiliaries : Use (S)-configured amino acid precursors (e.g., (S)-2-((Boc)amino)-3-phenylpropanoic acid) to control stereochemistry during coupling reactions .
  • Asymmetric Catalysis : Explore iridium-catalyzed allylic amination or enzymatic resolution for chiral induction, though direct evidence for this compound is limited .

Q. What are the stability profiles of the Boc group and bromopyridine moiety under varying conditions?

  • Findings :

  • Acidic Conditions : Boc groups are labile in TFA/DCM but stable during neutral aqueous workups .
  • Thermal Stability : Microwave heating (140°C) does not degrade bromopyridine cores in short reactions, but prolonged heating may require optimization .

Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

  • Applications :

  • Suzuki Coupling : The 5-bromopyridine moiety reacts with boronic acids (e.g., furan-2-yl boronic acid) using Pd catalysts. Yields >85% are achievable with optimized ligand systems .
  • Amination : Tertiary amines can be introduced via Buchwald-Hartwig protocols, though competing side reactions (e.g., dehalogenation) require careful monitoring .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

  • Case Study :

  • Microwave vs. Conventional Heating : Microwave synthesis (e.g., 2 minutes at 140°C ) vs. traditional reflux (hours) impacts yield and purity. Systematic screening of Pd catalysts (e.g., Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂) is recommended.
  • Deprotection Efficiency : Low yields during Boc removal (11.1% ) suggest alternative deprotection agents (e.g., HCl/dioxane) or in-situ protection strategies.

Methodological Considerations

Q. How can researchers design kinetic or mechanistic studies for reactions involving this compound?

  • Approaches :

  • Kinetic Profiling : Monitor reaction progress via LCMS at timed intervals to identify rate-limiting steps (e.g., oxidative addition in Pd catalysis).
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled Boc groups to trace reaction pathways .

Q. What catalytic applications are plausible for this compound beyond organic synthesis?

  • Hypotheses :

  • Ligand Design : The pyridine and ester groups may coordinate transition metals (e.g., Ir, Pd) for asymmetric catalysis, though direct evidence is needed .
  • Enzyme Inhibition : Structural analogs with pyridine cores show bioactivity (e.g., anti-inflammatory, antitrypanosomal), suggesting potential pharmacological profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.